molecular formula C30H52 B1242777 Ursane

Ursane

Cat. No. B1242777
M. Wt: 412.7 g/mol
InChI Key: OOTXFYSZXCPMPG-BMYLZFHVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ursane is a terpenoid fundamental parent and a triterpene.

Scientific Research Applications

  • Multifunctional Triterpene Synthases :Ursane, a type of triterpene, is found in plants alongside oleanane. Research on pea (Pisum sativum) identified a novel multifunctional triterpene synthase producing both alpha- and beta-amyrin, important for understanding the co-occurrence of ursane and oleanane in plants (Morita et al., 2000).

  • New Ursane Derivatives :Research on Canthium multiflorum, a plant from the Rubiaceae family, led to the isolation of a new ursane derivative, contributing to the growing catalog of naturally occurring triterpenes (Traoré et al., 2008).

  • Triterpenoids in Plumeria obtusa :Studies on the fresh leaves of Plumeria obtusa revealed the isolation of five pentacyclic triterpenoids of the ursane series, expanding our knowledge of natural compounds in this species (Siddiqui et al., 1990).

  • Cytotoxic Activity in Medicinal Plants :Ursane-type pentacyclic triterpenoids have been identified as important compounds for designing multi-target bioactive compounds, particularly in anticancer effects, highlighting their potential in pharmaceutical research (Salvador et al., 2012).

  • Antimicrobial Properties :Vladimiria muliensis, a plant species, was found to contain new ursane triterpenoids, exhibiting modest antimicrobial activity against various pathogens, indicating the potential of ursane derivatives in antimicrobial research (Chen et al., 2008).

  • Cytotoxicity of Ursolic Acid Derivatives :A study reviewed the structure-activity relationships of ursane-type pentacyclic triterpenes, including ursolic acid derivatives, and their cytotoxic effects on cancer cell lines. This research contributes to the understanding of how modifications in terpene structures affect their biological activity (Mazumder et al., 2013).

  • Pharmacological Activities in Diabetes :Ursane triterpenoids have been recognized for their role in traditional medicines treating diabetes and related complications. Their diverse biological activities, such as effects on glucose absorption and insulin secretion, offer a promising approach for diabetes management (Alqahtani et al., 2013).

properties

Product Name

Ursane

Molecular Formula

C30H52

Molecular Weight

412.7 g/mol

IUPAC Name

(1S,2R,4aR,6aR,6aR,6bR,8aS,12aS,14aR,14bS)-1,2,4a,6a,6b,9,9,12a-octamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-hexadecahydro-1H-picene

InChI

InChI=1S/C30H52/c1-20-12-16-27(5)18-19-29(7)22(25(27)21(20)2)10-11-24-28(6)15-9-14-26(3,4)23(28)13-17-30(24,29)8/h20-25H,9-19H2,1-8H3/t20-,21+,22-,23+,24-,25+,27-,28+,29-,30-/m1/s1

InChI Key

OOTXFYSZXCPMPG-BMYLZFHVSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3([C@@H]([C@@H]2[C@H]1C)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C

SMILES

CC1CCC2(CCC3(C(C2C1C)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C

Canonical SMILES

CC1CCC2(CCC3(C(C2C1C)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C

synonyms

ursane

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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